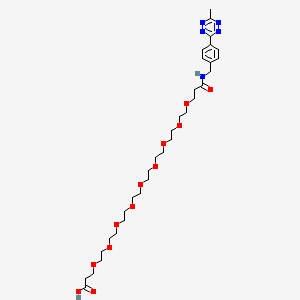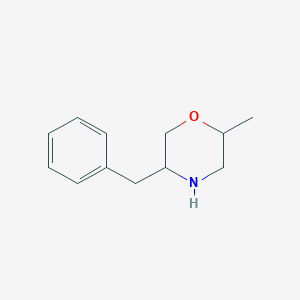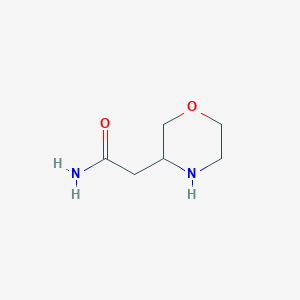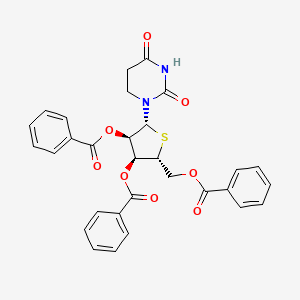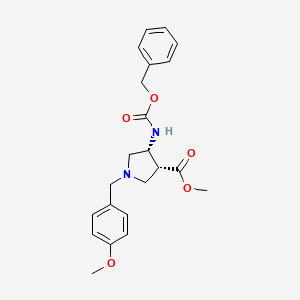
(3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyloxycarbonyl group, a methoxybenzyl group, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the benzyloxycarbonyl group, and the attachment of the methoxybenzyl group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
(3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular uptake. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)-1-(4-methoxybenzyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction, metabolic pathways, and gene expression regulation.
Properties
CAS No. |
1245648-14-9 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (3R,4R)-1-[(4-methoxyphenyl)methyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-27-18-10-8-16(9-11-18)12-24-13-19(21(25)28-2)20(14-24)23-22(26)29-15-17-6-4-3-5-7-17/h3-11,19-20H,12-15H2,1-2H3,(H,23,26)/t19-,20+/m1/s1 |
InChI Key |
JWNOQNSQBPBFLF-UXHICEINSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@H]([C@H](C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C(C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B12335097.png)
![4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12335098.png)
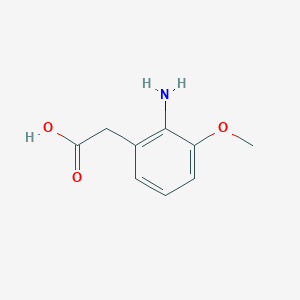
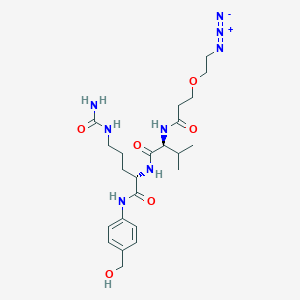

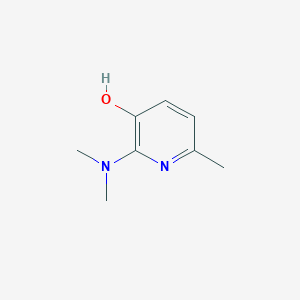
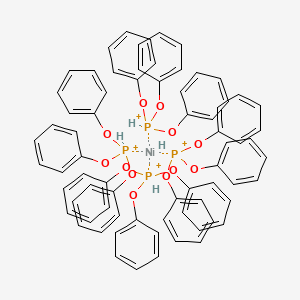
![5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12335122.png)
![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12335127.png)
![2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B12335146.png)
